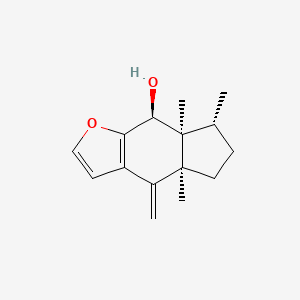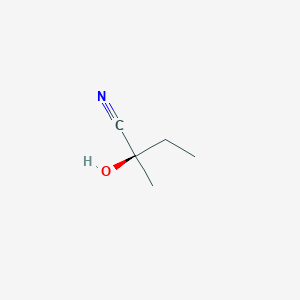
(2R)-2-hydroxy-2-methylbutanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R)-2-Hydroxy-2-methylbutanenitrile, also known as (2R)-2-hydroxy-2-cyanobutane or (R)-butan-2-one cyanohydrin, belongs to the class of organic compounds known as tertiary alcohols. Tertiary alcohols are compounds in which a hydroxy group, -OH, is attached to a saturated carbon atom R3COH (R not H ) (2R)-2-Hydroxy-2-methylbutanenitrile is soluble (in water) and a very weakly acidic compound (based on its pKa). Outside of the human body, (2R)-2-hydroxy-2-methylbutanenitrile can be found in a number of food items such as mountain yam, pepper (c. baccatum), prickly pear, and wild rice. This makes (2R)-2-hydroxy-2-methylbutanenitrile a potential biomarker for the consumption of these food products.
(2R)-2-hydroxy-2-methylbutanenitrile is the (2R)-enantiomer of 2-hydroxy-2-methylbutanenitrile.
Wissenschaftliche Forschungsanwendungen
Cyanogenic Glucoside Synthesis : A study identified (2R)-2-hydroxy-2-methylbutanenitrile as a component in the synthesis of a cyanogenic glucoside from Acacia sieberiana var. woodii, demonstrating its relevance in natural product chemistry and plant biochemistry (Brimer et al., 1981).
Asymmetric Synthesis : Research has been conducted on the asymmetric synthesis of compounds like norcoronamic acid and coronamic acids from derivates of (2R)-2-hydroxy-2-methylbutanenitrile, indicating its utility in creating specific stereochemical configurations in complex molecules (Gaucher et al., 1994).
Wine Chemistry : In the field of wine chemistry, the enantiomers of ethyl 2-hydroxy-3-methylbutanoate, closely related to (2R)-2-hydroxy-2-methylbutanenitrile, have been studied for their sensory effects in wines, showcasing the compound's relevance in food science and flavor chemistry (Gammacurta et al., 2018).
Cyanogenic Glucoside Biosynthesis : The compound has been identified in the biosynthesis of cyanogenic glucosides in white clover, linking it to plant biochemistry and genetics (Collinge & Hughes, 1982).
Biofuel Research : Its role in the sustainable production of biofuels like methyl ethyl ketone (MEK) has been explored, signifying its importance in environmental science and industrial chemistry (Tokic et al., 2018).
Stereochemical Analysis in Organic Synthesis : Research on the synthesis and kinetic resolution of Morita-Baylis-Hillman adducts involving variants of (2R)-2-hydroxy-2-methylbutanenitrile underlines its significance in advanced organic synthesis and stereochemistry (Strub et al., 2016).
Flavor Compound Analysis : Studies have also quantified hydroxy acids, precursors to wine aroma compounds, including 2-hydroxy-2-methylbutanoic acid, a related compound, highlighting its importance in analytical chemistry and flavor science (Gracia-Moreno et al., 2015).
Eigenschaften
CAS-Nummer |
122045-29-8 |
|---|---|
Produktname |
(2R)-2-hydroxy-2-methylbutanenitrile |
Molekularformel |
C5H9NO |
Molekulargewicht |
99.13 g/mol |
IUPAC-Name |
(2R)-2-hydroxy-2-methylbutanenitrile |
InChI |
InChI=1S/C5H9NO/c1-3-5(2,7)4-6/h7H,3H2,1-2H3/t5-/m1/s1 |
InChI-Schlüssel |
VMEHOTODTPXCKT-RXMQYKEDSA-N |
Isomerische SMILES |
CC[C@](C)(C#N)O |
SMILES |
CCC(C)(C#N)O |
Kanonische SMILES |
CCC(C)(C#N)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



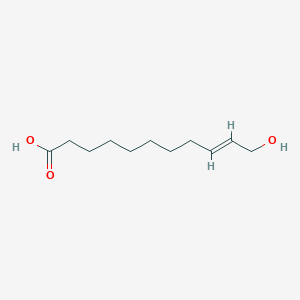
![[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1S,5R,9R,13S)-13-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate](/img/structure/B1253335.png)


![2-[(4R,5S,6S,7R,9R,11E,13E,15R,16R)-6-[(2S,3S,4S,5R,6S)-4-(dimethylamino)-3,5-dihydroxy-6-methyloxan-2-yl]oxy-16-ethyl-4-hydroxy-15-[[(2S,3S,4S,5S,6S)-5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl]oxymethyl]-5,9,13-trimethyl-2,10-dioxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde](/img/structure/B1253339.png)
![[(9E,19E,21E)-2,15,17-trihydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23,27,29-tetraoxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(28),2,4,9,19,21,25-heptaen-13-yl] acetate](/img/structure/B1253342.png)
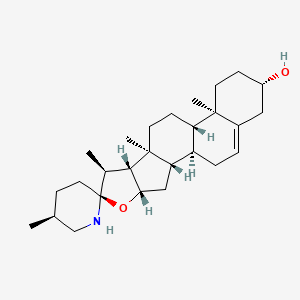
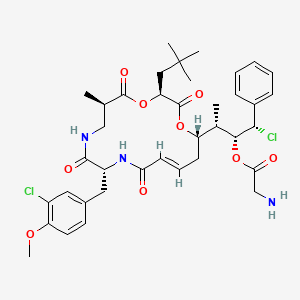



![2-{[(4E)-4-(4-methoxybenzylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl]thio}-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B1253355.png)
![2-[4-[2-(4-Chlorophenyl)ethylamino]-3-nitrophenyl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione](/img/structure/B1253356.png)
